2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene
Overview
Description
2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene is a chemical compound with diverse scientific applications. It is used in various fields, including drug synthesis and material science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dichloromethane and catalysts like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the replacement of the bromine atom.
Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Formation of 4-(3,3,3-trifluoropropyloxyl)aniline.
Reduction: Formation of 2-Bromo-4-(3,3,3-trifluoropropyloxyl)aniline.
Oxidation: Formation of 2-Bromo-4-(3,3,3-trifluoropropyloxyl)benzoic acid.
Scientific Research Applications
2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene is used in various scientific research applications:
Chemistry: As a building block for the synthesis of fluorinated organic compounds.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in drug development for its unique chemical properties.
Industry: Used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine atom and nitro group facilitate electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of various intermediates and final products, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,3,3-trifluoropropene: Used in similar applications but lacks the nitro group.
3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester: Similar in structure but with different functional groups.
Uniqueness
2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene is unique due to the presence of both the bromine and nitro groups, which provide distinct reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
2-bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO3/c10-7-5-6(1-2-8(7)14(15)16)17-4-3-9(11,12)13/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWDHMVBTMNMJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCC(F)(F)F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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